molecular formula C14H10O2 B12890109 (3r)-3-Phenyl-2-benzofuran-1(3h)-one CAS No. 87481-14-9

(3r)-3-Phenyl-2-benzofuran-1(3h)-one

Katalognummer: B12890109
CAS-Nummer: 87481-14-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: SQFMIHCARVMICF-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Phenylisobenzofuran-1(3H)-one is a chiral compound that belongs to the class of isobenzofurans It is characterized by a phenyl group attached to the third position of the isobenzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the use of asymmetric catalysis to introduce chirality into the molecule. For instance, the reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines can be employed to produce highly substituted isobenzofuran derivatives with high yield and good chemo- and diastereoselectivity .

Industrial Production Methods: Industrial production of ®-3-Phenylisobenzofuran-1(3H)-one typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantioselectivity and yield, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isobenzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

®-3-Phenylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-3-Phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

  • ®-4-Propyldihydrofuran-2(3H)-one
  • 5-Alkyl-3H-furan-2-ones
  • 4-Oxoalkanoate esters

Comparison: ®-3-Phenylisobenzofuran-1(3H)-one is unique due to its specific structural features, such as the phenyl group and the chiral center. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

87481-14-9

Molekularformel

C14H10O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

(3R)-3-phenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1

InChI-Schlüssel

SQFMIHCARVMICF-CYBMUJFWSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2

Kanonische SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.